4-Pyrimidinamine, 2-(ethylthio)-

説明

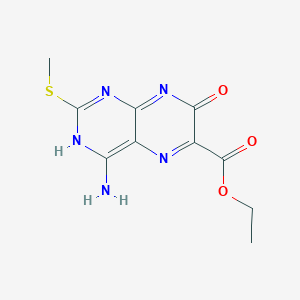

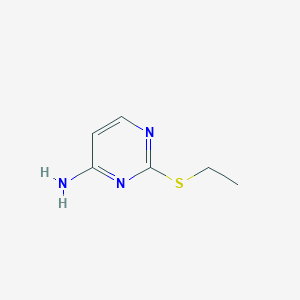

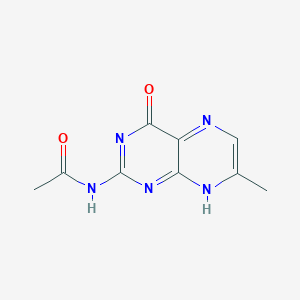

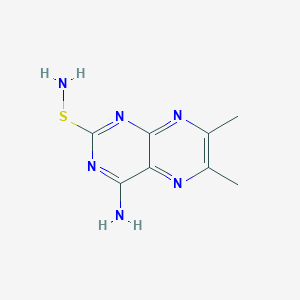

“4-Pyrimidinamine, 2-(ethylthio)-” is a chemical compound with the CAS Number: 54308-63-3 . Its IUPAC name is 2-(ethylsulfanyl)-4-pyrimidinylamine . The compound has a molecular weight of 155.22 .

Molecular Structure Analysis

The linear formula of “4-Pyrimidinamine, 2-(ethylthio)-” is C6H9N3S . The InChI Code is 1S/C6H9N3S/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,8,9) .Physical And Chemical Properties Analysis

“4-Pyrimidinamine, 2-(ethylthio)-” is a solid at room temperature .科学的研究の応用

Specific Scientific Field

This application falls under the field of Agricultural Chemistry .

Summary of the Application

Fipronil, a heavily substituted pyrazole-based heterocycle, is a well-known and extremely effective parasiticide used for both agricultural and non-agricultural purposes . It is effective for animals as well as plants .

Methods of Application or Experimental Procedures

Researchers have developed high-yielding and effective protocols for its synthesis . A key step involved in the synthesis of fipronil is the oxidation of sulfur into sulfoxide . Coupling reactions such as Suzuki–Miyaura have been employed in the synthesis of fipronil derivatives .

Results or Outcomes

Fipronil is effective against a host of crop insect pests, including grasshoppers, boll weevils, rice insects, termites, house flies, fruit flies, and thrips .

Use in Antifungal Agents

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Pyrimidine derivatives have been synthesized and evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi .

Methods of Application or Experimental Procedures

Three series of new pyrimidine derivatives were designed and synthesized . All of the new compounds were evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi .

Results or Outcomes

The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .

特性

IUPAC Name |

2-ethylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVJBOUBVBZMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyrimidinamine, 2-(ethylthio)- | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]pyridine-3-carboxamide](/img/structure/B372013.png)